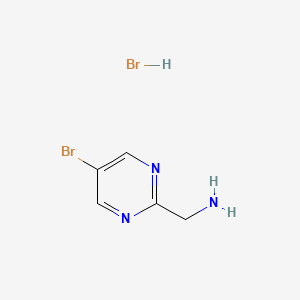
(5-Bromopyrimidin-2-yl)methanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromopyrimidin-2-yl)methanamine hydrobromide (5-BPMAH) is an organic compound of the pyrimidine family that is used in a variety of scientific research applications. It is a versatile compound with numerous biochemical and physiological effects and has been studied extensively in the laboratory.
Aplicaciones Científicas De Investigación
(5-Bromopyrimidin-2-yl)methanamine hydrobromide has a variety of scientific research applications. It is used in the study of enzyme kinetics, as it is an inhibitor of the enzyme phosphatidylinositol 4-kinase (PI4K). It is also used in the study of cell signaling pathways, as it has been shown to inhibit the activity of several proteins involved in cell signaling, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). In addition, this compound has been used in the study of the regulation of gene expression, as it has been shown to inhibit the activity of several transcription factors, including nuclear factor-κB (NF-κB) and activator protein-1 (AP-1).
Mecanismo De Acción
The mechanism of action of (5-Bromopyrimidin-2-yl)methanamine hydrobromide is not fully understood. However, it is believed that the compound binds to the active site of enzymes, such as PI4K, PKC, and MAPK, and inhibits their activity. In addition, this compound is thought to bind to the regulatory regions of genes, such as NF-κB and AP-1, and inhibit their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of several enzymes, including PI4K, PKC, and MAPK. In addition, it has been shown to inhibit the activity of several transcription factors, including NF-κB and AP-1. Furthermore, this compound has been shown to have anti-inflammatory and anti-proliferative effects in cell culture studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Bromopyrimidin-2-yl)methanamine hydrobromide has several advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost, making it accessible to many researchers. In addition, its versatility makes it useful in a variety of experiments. However, there are also some limitations. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, the compound can be toxic in high concentrations, and can cause irritation to the skin and eyes.
Direcciones Futuras
There are numerous potential future directions for research involving (5-Bromopyrimidin-2-yl)methanamine hydrobromide. One potential direction is to further explore its mechanism of action, as the exact mechanism is not yet known. Another potential direction is to investigate the compound’s potential therapeutic applications, as it has been shown to have anti-inflammatory and anti-proliferative effects in cell culture studies. Additionally, further research could be conducted to investigate the compound’s potential interactions with other compounds, as well as its potential side effects. Finally, further research could be conducted to explore the compound’s potential applications in the fields of agriculture and biotechnology.
Métodos De Síntesis
(5-Bromopyrimidin-2-yl)methanamine hydrobromide can be synthesized using a variety of methods. The most common method is the reaction of 5-bromopyrimidine with methanamine hydrobromide, which yields the desired product. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and is heated to a temperature of 70-80°C. The product is then isolated and purified using column chromatography. Other methods of synthesis include the reaction of 5-bromopyrimidine with bromoacetonitrile, the reaction of 5-bromopyrimidine with dimethylamine hydrobromide, and the reaction of 5-bromopyrimidine with bromoacetic acid.
Propiedades
IUPAC Name |
(5-bromopyrimidin-2-yl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3.BrH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIYPPZZXGLBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(2-hydroxypropan-2-yl)-3-[(prop-2-enoylamino)methyl]azetidine-1-carboxylate](/img/structure/B2784484.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol](/img/structure/B2784485.png)


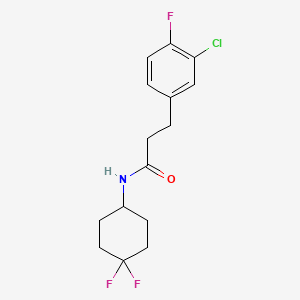
![1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2784492.png)
![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2784494.png)
![6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2784495.png)
![N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2784496.png)
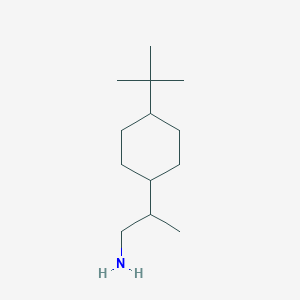
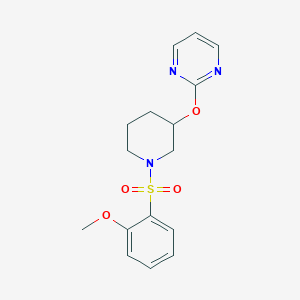
![3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2784501.png)
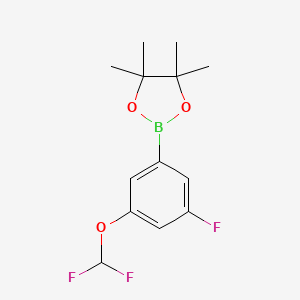
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2784506.png)